molecular formula C15H14O3 B1296577 Methyl 4-benzyloxybenzoate CAS No. 32122-11-5

Methyl 4-benzyloxybenzoate

Cat. No. B1296577
CAS RN: 32122-11-5
M. Wt: 242.27 g/mol
InChI Key: ZLLQTDQOTFCCDF-UHFFFAOYSA-N
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Description

Methyl 4-benzyloxybenzoate is a chemical compound with the molecular formula C15H14O3 . It has a molecular weight of 242.27 g/mol . The compound is also known by other names such as 4-Benzyloxybenzoic acid methyl ester and methyl 4-phenylmethoxybenzoate .


Molecular Structure Analysis

The molecular structure of Methyl 4-benzyloxybenzoate consists of 15 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule is InChI=1S/C15H14O3/c1-17-15(16)13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 .


Physical And Chemical Properties Analysis

Methyl 4-benzyloxybenzoate has several computed properties. It has a molecular weight of 242.27 g/mol, an XLogP3 of 3.8, and does not have any hydrogen bond donors. It has 3 hydrogen bond acceptors and 5 rotatable bonds . The compound has a topological polar surface area of 35.5 Ų .

Scientific Research Applications

Agricultural Applications

  • Polymeric and Solid Lipid Nanoparticles for Sustained Release of Carbendazim and Tebuconazole : Research has shown that solid lipid nanoparticles and polymeric nanocapsules can be used as carrier systems for agricultural fungicides, offering advantages like altered release profiles and reduced toxicity. These systems have demonstrated high association efficiency and modified release profiles for fungicides, potentially providing new options for fungal disease treatment in plants (Campos et al., 2015).

Pharmacological and Cosmetic Applications

  • Metabolism of Parabens : Parabens, including derivatives of 4-benzyloxybenzoate, are widely used as preservatives in cosmetics and pharmaceuticals. Studies on the metabolism of parabens in human liver and plasma have revealed insights into their hydrolysis and glucuronidation, suggesting that these compounds do not accumulate significantly in human tissue (Abbas et al., 2010).

Environmental Implications

  • Occurrence of Benzotriazoles in Aquatic Environments : Benzotriazoles, a class of compounds related to 4-benzyloxybenzoate, have been found in various rivers, indicating environmental exposure. This research helps in understanding the environmental impact of such compounds, which are used as corrosion inhibitors in numerous applications (Kiss & Fries, 2009).

Bio-based Production

  • Production of Methylparaben in Escherichia coli : There's ongoing research in producing parabens like methyl 4-benzyloxybenzoate through bio-based methods using Escherichia coli. This approach is seen as a greener alternative to traditional chemical synthesis (Hagel et al., 2018).

Safety And Hazards

While specific safety and hazard information for Methyl 4-benzyloxybenzoate is not available in the searched resources, it’s generally advisable to handle all chemical compounds with appropriate safety measures. This includes wearing personal protective equipment, avoiding ingestion and inhalation, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-15(16)13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLQTDQOTFCCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90306003
Record name Methyl 4-benzyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-benzyloxybenzoate

CAS RN

32122-11-5
Record name 32122-11-5
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Record name Methyl 4-benzyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(benzyloxy)benzoate
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Synthesis routes and methods I

Procedure details

The title compound (26.6 g, 110%) was prepared from methyl 4-hydroxybenzoate (15.2 g, 125 mmol) utilising sodium hydride as base, in a similar manner to Intermediate 76. 1H NMR (CDCl3) δ 8.00 (2H, d, J 8.9 Hz), 7.82-7.73 (5H, br m), 6.99 (2H, d, J 8.9 Hz), 5.12 (2H, s) and 3.89 (3H, s). MS (ES) m/e 243 [M+H]+.
Quantity
15.2 g
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reactant
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0 (± 1) mol
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[Compound]
Name
Intermediate 76
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0 (± 1) mol
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Yield
110%

Synthesis routes and methods II

Procedure details

To a solution of 75 g of methyl 4-hydroxybenzoate in 700 ml THF at 22° C. were added 19.7 g of a 60% dispersion of sodium hydride in mineral oil. After the mixture was stirred for 90 minutes, 84.3 g of benzyl bromide was added dropwise. The reaction was heated at reflux for 18 hours, cooled to room temperature and 50 ml methanol was added. The mixture was evaporated and the resulting residue extracted with three portions of ethyl acetate. The combined organic extracts were washed with water and brine, dried over magnesium sulfate and evaporated to a solid. Recrystallization from cold methanol gave 28.7 g of the title compound: 300 MHz 1H NMR (CDCl3) δ3.96 (s, 3 H), 5.19 (s, 2 H), 7.05 (d, J=9 Hz, 2 H), 7.42 (s, 5 H), 8.05 (d, J=9 Hz, 2 H).
Quantity
75 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
700 mL
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solvent
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84.3 g
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reactant
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Quantity
50 mL
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reactant
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Synthesis routes and methods III

Procedure details

A mixture of methyl 4-hydroxy-benzoate (10.0 g, 0.066 mol) and potassium carbonate (12 g, 0.086 mol), were taken in acetone (50 ml) and heated at 50° C. for 1 hour. To the reaction mixture benzyl bromide (8.2 ml, 0.072 mol) was added. The mixture was heated at 80° C. for 5 hours. The mixture was cooled to room temperature and filtered through sintered funnel, washed with acetone. Solvent was removed to obtain pure 4-benzyloxy-benzoic acid methyl ester as white solid (16 g, 100%).
Quantity
10 g
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reactant
Reaction Step One
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12 g
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reactant
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Quantity
8.2 mL
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reactant
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Quantity
50 mL
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solvent
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Synthesis routes and methods IV

Procedure details

To a solution of 15.2 g of methyl-4-hydroxybenzoate (100 mmol) in 125 mL of N,N-dimethylformamide was added under stirring 33.13 g of potassium carbonate (240 mmol). Then 17.45 g of benzyl bromide (102 mmol) was added within 5 min. The mixture was stirred at 25° C. using a water bath. The reaction was complete after 3 h. The reaction mixture was poured into a mixture of 180 g of ice and 200 mL of ethyl acetate. After extraction, the aqueous phase was separated and extracted with three portions of 80 mL of ethyl acetate. The organic phase was washed with two portions of 150 mL of water, combined, dried (MgSO4) and partially concentrated to give a thick suspension. 60 mL of pentane was added and the suspension was stirred during 2 h at room temperature. The crystalline methyl 4-benzyloxybenzoate was collected on a filter, washed with pentane and dried.
Quantity
15.2 g
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reactant
Reaction Step One
Quantity
125 mL
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solvent
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33.13 g
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reactant
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17.45 g
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reactant
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[Compound]
Name
ice
Quantity
180 g
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reactant
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200 mL
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reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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